molecular formula C13H11N3O2S2 B2908782 3-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 899966-37-1

3-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2908782
CAS No.: 899966-37-1
M. Wt: 305.37
InChI Key: XCPBGJOTCBIHHI-UHFFFAOYSA-N
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Description

The compound 3-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione features a benzothiadiazine-1,1-dione core substituted at the 3-position with a pyridin-3-ylmethyl sulfanyl group. This structure combines a sulfonamide pharmacophore (from the 1,1-dione moiety) with a heteroaromatic pyridine group, which may enhance binding interactions in biological systems.

Properties

IUPAC Name

3-(pyridin-3-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-20(18)12-6-2-1-5-11(12)15-13(16-20)19-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPBGJOTCBIHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of 3-(pyridin-3-ylmethyl)thiol with 4H-1,2,4-benzothiadiazine 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound is believed to inhibit the bc1 complex in the fungal respiratory chain, blocking electron transfer and ultimately leading to the cessation of fungal growth .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The benzothiadiazine-1,1-dione scaffold is highly versatile, with modifications at the 3-position significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Structural Features
3-{[(Pyridin-3-yl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione Pyridin-3-ylmethyl sulfanyl ~340.37* Pyridine ring introduces π-π stacking potential; sulfanyl linker enhances flexibility.
7-Fluoro-3-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione 3-Fluorobenzyl sulfanyl 340.37 Fluorine atoms improve metabolic stability and electron-withdrawing effects.
3-(Piperidin-3-yl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione hydrochloride Piperidin-3-yl 340.43 Bulky piperidine group may restrict conformational flexibility; charged hydrochloride.
3-(6-Fluoro-4-oxochromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione 6-Fluoro-4-oxochromen-3-yl 372.34* Chromone system introduces planar rigidity; intramolecular H-bonding stabilizes structure.
3-[(Piperazin-1-yl)methyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione dihydrochloride Piperazin-1-ylmethyl 214.27 (base) Basic piperazine moiety enhances solubility; dihydrochloride salt improves crystallinity.

*Calculated based on molecular formula.

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